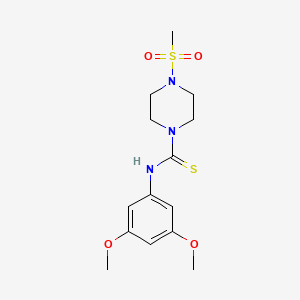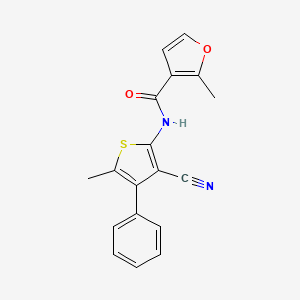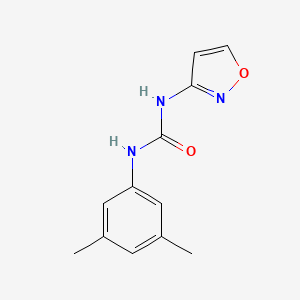![molecular formula C19H16BrNO2 B4843938 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4843938.png)
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
説明
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as BRPP, is a chemical compound that belongs to the family of pyrrole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BRPP is synthesized using a multi-step process, which involves the use of various reagents and solvents. The synthesis method is crucial to obtain a pure and highly stable form of BRPP.
作用機序
The mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the activity of the HCV NS3 protease, which is essential for viral replication. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3 protease. Moreover, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has various advantages and limitations for lab experiments. One of the advantages is that it is a highly stable compound, which makes it suitable for long-term storage and use in experiments. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is that it has low solubility in water, which can make it challenging to use in aqueous solutions. Moreover, the mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are various future directions for the study of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. One of the future directions is to study its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid in more detail. Moreover, future studies can focus on developing more efficient and cost-effective synthesis methods for 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. Furthermore, future studies can focus on developing derivatives of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid with improved pharmacological properties.
科学的研究の応用
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its antiviral properties against the hepatitis C virus. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
3-[1-(3-bromophenyl)-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-7-4-8-17(13-15)21-16(10-12-19(22)23)9-11-18(21)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFZCLSZJHKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4843857.png)
![2-[2-(benzylthio)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B4843861.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4843864.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4843870.png)


![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4843896.png)
![N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide](/img/structure/B4843903.png)
![4-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4843908.png)
![N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4843915.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)

![1-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4843926.png)
![N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)